molecular formula C13H8ClFN4S B2628901 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-36-4

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No. B2628901
CAS RN: 2060361-36-4
M. Wt: 306.74
InChI Key: MFLPSXCWMXZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that has been studied for its potential use in the development of anticancer drugs . It is assembled as a cap group into the structure of Histone Deacetylase (HDAC) inhibitors . The presence of small groups, such as methoxy substitution, is beneficial for the HDAC inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine fragment, which is assembled as a cap group into the structure of HDAC inhibitors . The structure-activity relationship (SAR) analysis revealed that the presence of small groups, such as methoxy substitution, is beneficial for the HDAC inhibitory activity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine”:

Anticancer Research

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the growth of cancer cells. Studies have focused on its ability to induce apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Applications

This compound has been explored for its antimicrobial properties. Its unique chemical structure enables it to disrupt the cell walls of bacteria and fungi, making it effective against a range of microbial pathogens. Research has demonstrated its potential in treating infections caused by resistant strains of bacteria .

Kinase Inhibition

Kinases are enzymes that play crucial roles in cell signaling and regulation. 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has been investigated as a kinase inhibitor, particularly targeting protein kinases involved in cancer progression. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells .

Anti-inflammatory Agents

Inflammation is a key factor in many chronic diseases. This compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It has shown promise in protecting neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Research

The compound has been evaluated for its antiviral properties. Its ability to interfere with viral replication processes makes it a potential candidate for the development of antiviral drugs. Studies have shown its effectiveness against certain viruses, including those responsible for respiratory and gastrointestinal infections .

Enzyme Inhibition

Beyond kinase inhibition, this compound has been studied for its ability to inhibit other enzymes that are critical in various biological processes. This includes enzymes involved in metabolic pathways and those that contribute to disease states. Its broad-spectrum enzyme inhibition capabilities make it a versatile tool in biochemical research .

Drug Development and Synthesis

Finally, 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine serves as a valuable scaffold in medicinal chemistry. Its structure can be modified to create a variety of derivatives with enhanced biological activity. This makes it a key starting material in the synthesis of new therapeutic agents .

Mechanism of Action

This compound is part of a class of molecules known as HDAC inhibitors, which are being studied for their anticancer potency . HDACs are a family of enzymes that lead to the lysine residue deacetylation of histones and various non-histone proteins . Overexpression and aberrant recruitment of HDACs are closely correlated with the occurrence and development of various diseases, especially cancer .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential as an anticancer drug . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLPSXCWMXZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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